![molecular formula C27H26N4O3S2 B2710669 (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone CAS No. 681162-59-4](/img/structure/B2710669.png)
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C27H26N4O3S2 and its molecular weight is 518.65. The purity is usually 95%.
BenchChem offers high-quality (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Chemotypes
The compound's scaffold, specifically the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure, has been identified as a new chemotype with anti-mycobacterial properties. Research on structurally diverse benzo[d]thiazole-2-carboxamides has shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MICs in the low μM range. This highlights the compound's potential as a basis for developing new antimicrobial agents (Pancholia et al., 2016).
Potential Antipsychotic Agents
Derivatives of the compound, especially those related to cyclic benzamides, have been studied for their potential as antipsychotic agents. These compounds have shown promising in vitro binding affinities to dopamine D2 and serotonin 5-HT2 receptors. Their evaluation in vivo for antagonizing the apomorphine-induced climbing response in mice suggests that certain derivatives could be effective in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Antiproliferative Activity
A novel bioactive heterocycle related to the compound was evaluated for antiproliferative activity. This research provides insight into the compound's structural characteristics, suggesting potential applications in developing cancer treatments. The study includes comprehensive structural characterization and analysis of intermolecular interactions, indicating the compound's stability and bioactivity potential (Prasad et al., 2018).
Antimicrobial Activities
The synthesis and antimicrobial activities of new derivatives, focusing on triazole and quinazoline derivatives, have been explored. These studies shed light on the compound's utility in creating effective antimicrobial agents against a variety of microorganisms. The synthesis processes and the subsequent evaluation of antimicrobial activities highlight the compound's potential as a basis for new antimicrobial therapeutics (Bektaş et al., 2007; Azab et al., 2009).
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which are structurally related to the target compound, has shown significant in vitro cytotoxic activity against various cancer cell lines. These findings underscore the compound's potential in cancer therapy, particularly through inducing apoptosis and inhibiting tubulin polymerization, which are crucial mechanisms in cancer cell proliferation and survival (Manasa et al., 2020).
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c32-26(29-16-18-30(19-17-29)27-28-23-8-2-4-10-25(23)35-27)21-11-13-22(14-12-21)36(33,34)31-15-5-7-20-6-1-3-9-24(20)31/h1-4,6,8-14H,5,7,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHTJVWWGCJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)
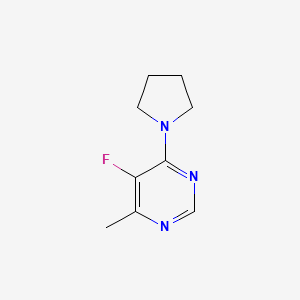

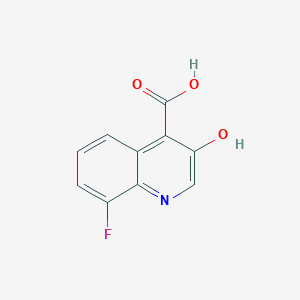
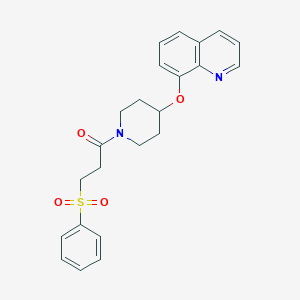
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2710596.png)
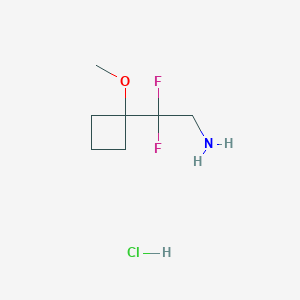
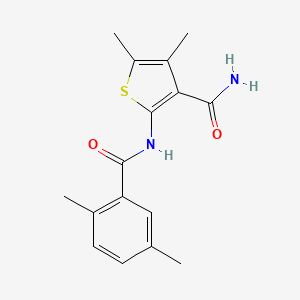
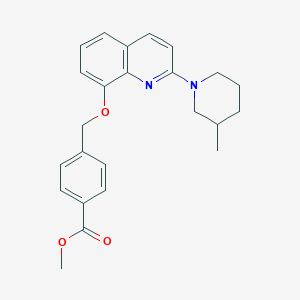
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B2710605.png)
![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)
